Technical Guide: Chemical Structure and Isolation of Phosphonotetraglycosyl Ceramide
Technical Guide: Chemical Structure and Isolation of Phosphonotetraglycosyl Ceramide
Executive Summary
Target Molecule: Phosphonotetraglycosyl Ceramide (CAS: 145991-93-1) Primary Source: Marine Gastropods (Dolabella auricularia, Aplysia kurodai) Key Feature: The presence of a carbon-phosphorus (C-P) bond (phosphonate) conferring high hydrolytic stability.[1]
This technical guide details the structural elucidation, isolation protocols, and potential pharmaceutical applications of phosphonotetraglycosyl ceramide. Unlike conventional phospholipids containing a labile C-O-P ester linkage, this molecule features a C-P bond (2-aminoethylphosphonate, AEP) attached to a tetrasaccharide core. This structural anomaly renders the headgroup resistant to endogenous phosphatases, presenting unique opportunities for the development of stable liposomal drug delivery systems and immunomodulatory agents.
Part 1: Structural Elucidation
The molecule is a glycosphingolipid containing a phosphonate group linked to a specific sugar residue within a four-sugar chain.
Chemical Structure
The defining structure, isolated from the sea hare Dolabella auricularia, is identified as 3-O-Me-Gal(α1-3)-[AEP(→6)]-Gal(α1-2)-Gal(β1-4)-Glc(β1-1)-Cer .
Component Breakdown:
-
Hydrophobic Tail (Ceramide):
-
Long-Chain Base: Predominantly octadeca-4-sphingenine (d18:1) and anteisononadeca-4-sphingenine (d19:1).
-
Fatty Acid: Primarily palmitic acid (C16:0) and stearic acid (C18:0).
-
-
Oligosaccharide Core (Tetraglycosyl):
-
A lactose core (Gal-Glc) extended by two galactose units.
-
Terminal Sugar: 3-O-Methyl-Galactose (a rare sugar acting as a potential immunological epitope).
-
-
Phosphonate Headgroup:
-
2-Aminoethylphosphonate (AEP): Attached via a phosphodiester-like linkage to the C-6 hydroxyl of the internal galactose.
-
The C-P Bond: The phosphorus is directly bonded to the carbon of the ethylamine chain (
), providing extreme stability against chemical and enzymatic hydrolysis.
-
Structural Diagram
The following diagram illustrates the connectivity of the phosphonotetraglycosyl ceramide found in Dolabella auricularia.
Caption: Structural connectivity of Phosphonotetraglycosyl Ceramide (CAS 145991-93-1). Note the AEP attachment at the C-6 position of the internal galactose.
Part 2: Isolation and Characterization Protocols[2]
Isolating phosphonosphingolipids requires distinguishing them from ubiquitous phospholipids and neutral glycosphingolipids. The Mild Alkaline Hydrolysis step is critical: it destroys ester-linked phospholipids (like phosphatidylcholine) while leaving the chemically robust C-P bond and amide-linked ceramide intact.
Extraction Workflow
| Step | Solvent/Reagent | Purpose |
| 1. Homogenization | Acetone | Dehydrate tissue and remove neutral lipids/pigments. |
| 2. Extraction | Chloroform/Methanol (2:1, 1:2 v/v) | Extract polar lipids (phospholipids + glycolipids). |
| 3. Partition | Folch Partition ( | Separate lipids (Lower Phase) from non-lipid contaminants. |
| 4. Alkali Treatment | 0.1 M KOH in Methanol (37°C, 2h) | CRITICAL: Hydrolyze ester-linked phospholipids. Phosphonolipids remain stable. |
| 5. Anion Exchange | Q-Sepharose (Acetate form) | Separate neutral glycolipids (flow-through) from acidic phosphonolipids (bound). |
| 6. Silica Column | Iatrobeads (Chloroform/MeOH/Water) | Final purification of specific chain lengths (Tetra vs. Penta). |
Detailed Experimental Protocol
1. Tissue Preparation & Lipid Extraction
-
Homogenize fresh Dolabella auricularia or Aplysia skin/eggs in cold acetone. Filter and discard the filtrate (removes triglycerides).
-
Extract the residue with Chloroform:Methanol (C:M) 2:1, then 1:2. Combine extracts.
-
Evaporate solvents to dryness.
2. Mild Alkaline Methanolysis (Purification Checkpoint)
-
Dissolve the total lipid extract in 0.1 M KOH in methanol.
-
Incubate at 37°C for 2 hours.
-
Mechanism:[2] This cleaves the acyl chains of Phosphatidylcholine (PC) and Phosphatidylethanolamine (PE), rendering them water-soluble (lyso-forms or free acids). The sphingolipid backbone and C-P bond are unaffected.
-
Neutralize with acetic acid. Dialyze against distilled water to remove salts and hydrolyzed byproducts.
3. Chromatographic Separation
-
Column 1: DEAE-Sephadex or Q-Sepharose.
-
Load sample in C:M:Water (30:60:8).
-
Elute Neutral Lipids: Solvent A (C:M:W 30:60:8).
-
Elute Phosphonolipids : Solvent B (C:M:0.8M Sodium Acetate 30:60:8).
-
-
Column 2: Silica Gel (Iatrobeads).
-
Apply the acidic fraction.
-
Elute with a linear gradient of C:M:W (65:25:4 to 50:40:10).
-
Result: Phosphonotetraglycosyl ceramide elutes distinct from the pentaglycosyl variants due to polarity differences.
-
Workflow Diagram
Caption: Isolation workflow for phosphonosphingolipids. The alkali step is the self-validating control for C-P bond stability.
Part 3: Analytical Validation (Self-Validating Systems)
To confirm the identity of the isolated compound, researchers must validate the presence of the C-P bond and the tetrasaccharide sequence.
31P-NMR Spectroscopy (The Gold Standard)
The C-P bond has a distinct chemical shift compared to phosphate esters (C-O-P).
-
Protocol: Dissolve 1-2 mg of purified lipid in
. -
Expected Signal: A signal at δ 20–24 ppm (relative to 85%
).-
Contrast: Phosphate esters (like Sphingomyelin) resonate at δ -0.5 to 0 ppm.
-
Interpretation: A signal at ~22 ppm is definitive proof of the phosphonate (C-P) linkage [1][5].
-
Mass Spectrometry (FAB-MS / ESI-MS)
-
Negative Ion Mode: Look for the molecular ion
. -
Fragment Ions: High-energy collision-induced dissociation (CID) will yield:
-
124: The characteristic ion for the 2-aminoethylphosphonate group (
). -
Sequential loss of hexoses (162 Da) and N-acetylhexosamines (203 Da) to confirm the tetrasaccharide sequence.
-
124: The characteristic ion for the 2-aminoethylphosphonate group (
Part 4: Biological Significance & Drug Development Potential
Evolutionary Stability
The C-P bond is an evolutionary adaptation in marine invertebrates (Mollusca, Cnidaria) to protect cell membranes from autolysis by endogenous phosphatases. This stability makes these lipids excellent candidates for liposomal drug delivery . Liposomes formulated with phosphonolipids (rather than standard phospholipids) resist degradation in the bloodstream, potentially extending the half-life of encapsulated drugs [4].
Immunomodulation
The terminal 3-O-Methyl-Galactose residue is rare in mammals.
-
Potential: This epitope can serve as a specific target for antibody-drug conjugates (ADCs) or as an adjuvant to stimulate immune recognition in vaccine formulations.
-
Caution: In systemic administration, this residue may be immunogenic; PEGylation strategies may be required for human use.
Biomarker Applications
The specific distribution of phosphonotetraglycosyl ceramide in Dolabella and Aplysia nervous tissues suggests a role in neuronal signaling or insulation. Monitoring these lipids can serve as a biomarker for marine ecosystem health or species identification in marine pharmacology [3].
References
-
Matsubara, T., & Hayashi, A. (1993). Occurrence of phosphonotetraglycosyl ceramide in the sea hare Dolabella auricularia. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1166(1), 55-63.[3] Link
-
Araki, S., et al. (1986). Characterization of a diphosphonopentaosylceramide containing 3-O-methylgalactose from the skin of Aplysia kurodai (sea hare). Journal of Biological Chemistry. Link
-
Araki, S., et al. (1991). Structure of triphosphonoglycosphingolipid containing N-acetylgalactosamine 6-O-2-aminoethylphosphonate in the nervous system of Aplysia kurodai. Journal of Biological Chemistry. Link
-
Hori, T., & Sugita, M. (1984). Sphingophosphonolipids in marine animals. Progress in Lipid Research. Link
-
ChemicalBook. (2024). Phosphonotetraglycosyl ceramide (CAS 145991-93-1) Entry.[4] Link
